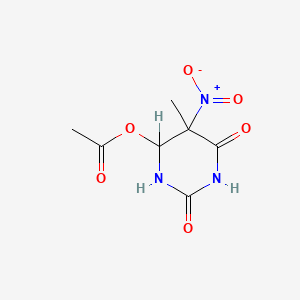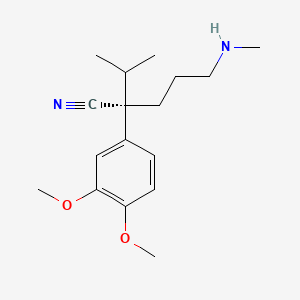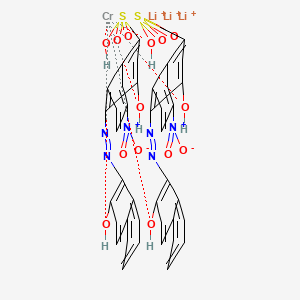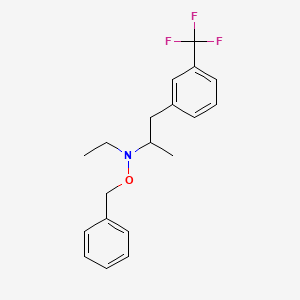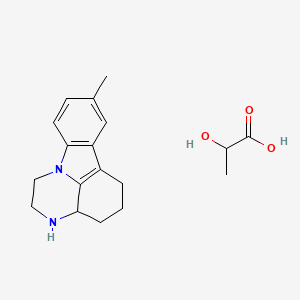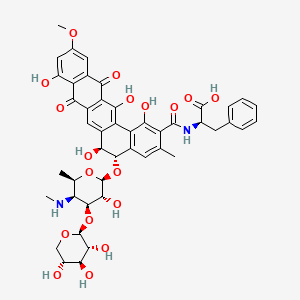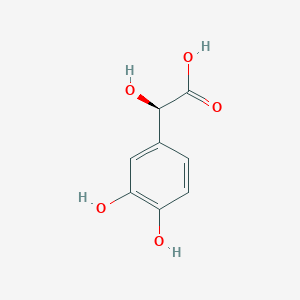
3,4-Dihydroxymandelic acid, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:
- Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.
- Adding 30 wt% sodium hydroxide solution dropwise.
- Reacting at 10-15°C to obtain sodium glyoxylate solution.
- Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.
- Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.
- Reacting for 8-10 hours and aging for 45-48 hours .
Industrial Production Methods
Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .
化学反応の分析
Types of Reactions
3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by tyrosinase to form quinones.
Reduction: It can be reduced to form 3,4-dihydroxyphenylglycol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Tyrosinase, oxygen.
Reduction: Aldehyde dehydrogenase, aldose reductase.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dihydroxymandelic acid has several scientific research applications:
作用機序
3,4-Dihydroxymandelic acid exerts its effects primarily through its antioxidative properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage . It is also involved in the metabolism of norepinephrine, where it is produced by the action of aldehyde dehydrogenase on norepinephrine . This compound can also promote chemotaxis and virulence gene expression in certain bacteria, such as enterohemorrhagic Escherichia coli .
類似化合物との比較
3,4-Dihydroxymandelic acid is similar to other catechol derivatives, such as:
3,4-Dihydroxyphenylglycol: Another metabolite of norepinephrine with similar antioxidative properties.
Mandelic acid: The parent compound, which lacks the catechol functionality and thus has different chemical properties.
3-Hydroxymandelic acid: A hydroxy acid derivative with different reactivity and applications.
The uniqueness of 3,4-Dihydroxymandelic acid lies in its dual role as a metabolite of norepinephrine and its powerful antioxidative potential, making it a compound of interest in both biological and chemical research .
特性
CAS番号 |
64998-15-8 |
|---|---|
分子式 |
C8H8O5 |
分子量 |
184.15 g/mol |
IUPAC名 |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1 |
InChIキー |
RGHMISIYKIHAJW-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





